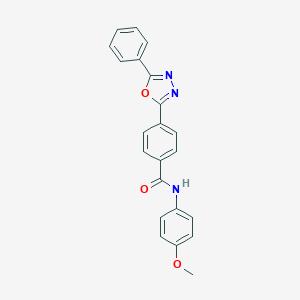![molecular formula C29H14Cl2N2O5 B340086 2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B340086.png)
2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of two chlorophenyl groups and a dioxoisoindole moiety, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of palladium-catalyzed cascade C-H transformations and dehydrogenation of isoindolines followed by C-H arylation are also explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Prothioconazole: 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione.
Mitotane: 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane.
Uniqueness
2-(2-Chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual chlorophenyl groups and dioxoisoindole moiety make it a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C29H14Cl2N2O5 |
|---|---|
Molecular Weight |
541.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H14Cl2N2O5/c30-21-5-1-3-7-23(21)32-26(35)17-11-9-15(13-19(17)28(32)37)25(34)16-10-12-18-20(14-16)29(38)33(27(18)36)24-8-4-2-6-22(24)31/h1-14H |
InChI Key |
PHPDAWMZOVOOBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B340022.png)




![3,3-Dimethyl-2-oxobutyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B340030.png)

![2-[(3,4-Dimethylphenyl)sulfonyl]-4-[(3-methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B340035.png)

